CID 6713309

Description

CID 6713309 is a chemical compound identified in the PubChem database. Analytical characterization via GC-MS and vacuum distillation fractions (Figure 1B–D) highlights its purity and compositional profile, with mass spectrometry confirming its molecular ion and fragmentation patterns .

Properties

CAS No. |

18089-54-8 |

|---|---|

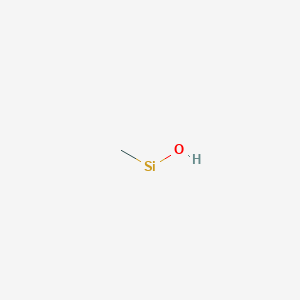

Molecular Formula |

CH6OSi |

Molecular Weight |

62.143 |

IUPAC Name |

hydroxy(methyl)silane |

InChI |

InChI=1S/CH6OSi/c1-3-2/h2H,3H2,1H3 |

InChI Key |

AIPVRBGBHQDAPX-UHFFFAOYSA-N |

SMILES |

C[SiH2]O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tedizolid involves multiple steps. One efficient method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to produce Tedizolid .

Industrial Production Methods

Industrial production of Tedizolid typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is also common to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tedizolid undergoes various chemical reactions, including:

Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.

Reduction: Reduction reactions can modify the functional groups in Tedizolid, potentially altering its antibacterial properties.

Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of various Tedizolid analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions are typically derivatives of Tedizolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections.

Scientific Research Applications

Tedizolid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

Biology: Investigated for its mechanism of action against Gram-positive bacteria.

Medicine: Extensively studied for its effectiveness in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Structural Analogs

Oscillatoxin Derivatives ()

CID 6713309 shares structural similarities with oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) (Figure 1A–B, ). These compounds are characterized by macrocyclic lactone rings and methylated side chains, which are critical for their bioactivity in marine toxins. A comparison of key properties is outlined below:

Key Contrasts :

- Oscillatoxins exhibit pronounced neurotoxic and cytotoxic effects, whereas this compound’s activity remains uncharacterized.

- Methylation in oscillatoxin derivatives enhances their lipophilicity and membrane permeability compared to this compound’s simpler cyclic structure .

Benzothiophene Carboxylic Acids ()

Compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) share aromatic heterocyclic frameworks with this compound (). These analogs are often used in materials science and drug discovery due to their electron-rich cores.

Key Contrasts :

- Bromination in CID 737737 increases its molecular weight and alters electronic properties, making it suitable for optoelectronic applications, unlike CID 6713307.

Functional Analogs

Nrf2 Inhibitors ()

CID 46907796 (a structurally related compound) and its analogs ChEMBL1724922 and ChEMBL1711746 are Nrf2 inhibitors used in cancer therapy.

| Property | This compound | CID 46907796 | ChEMBL1711746 |

|---|---|---|---|

| Target | Unknown | Nrf2 pathway | Nrf2 pathway |

| IC₅₀ | Not tested | 4.908 μM | 5.2 μM |

| Structural Features | Cyclic ethers | Heteroaromatic core | Sulfonamide linkage |

Key Contrasts :

- CID 46907796’s heteroaromatic core enables π-π stacking with protein targets, a feature absent in this compound’s structure.

Q & A

Advanced Question

- Hypothesis-driven design : Start with a clear hypothesis (e.g., "this compound exhibits pH-dependent fluorescence due to protonation at the amine group").

- Controls and variables : Include positive/negative controls (e.g., known fluorescent compounds) and isolate variables (e.g., temperature, solvent polarity).

- Data analysis planning : Predefine statistical methods (e.g., ANOVA for comparative studies) and software tools (e.g., Gaussian for computational modeling) .

- Reproducibility : Document protocols in detail, including reagent purity, instrumentation settings, and sample preparation steps .

How can researchers resolve contradictions in existing data on this compound?

Advanced Question

- Principal contradiction analysis : Identify the dominant inconsistency (e.g., conflicting solubility values) and assess its impact on broader conclusions .

- Methodological audit : Compare experimental conditions from conflicting studies (e.g., solvent systems, measurement techniques). Replicate key experiments with standardized protocols.

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers .

What methodologies are recommended for collecting primary data on this compound?

Basic Question

- Synthetic chemistry : Use stepwise reaction optimization (e.g., varying catalysts, temperatures) and characterize intermediates via NMR or mass spectrometry .

- Physicochemical assays : Employ titration methods for pKa determination or UV-Vis spectroscopy for stability profiling.

- Ethnographic techniques : For interdisciplinary studies (e.g., environmental impact), conduct interviews with experts to contextualize laboratory findings .

How can interdisciplinary approaches enhance mechanistic studies of this compound?

Advanced Question

- Integrate computational and experimental data : Use molecular docking simulations to predict binding affinities, then validate with in vitro assays (e.g., surface plasmon resonance) .

- Cross-disciplinary collaboration : Partner with biophysicists for structural analysis (e.g., X-ray crystallography) or toxicologists for in vivo safety profiling.

- Data synthesis frameworks : Apply systems biology models to map interactions between this compound and biological targets .

How to ensure ethical and reproducible research practices in studies involving this compound?

Advanced Question

- Ethical compliance : Adhere to institutional guidelines for chemical safety and disposal. Disclose funding sources and conflicts of interest .

- Data transparency : Publish raw datasets (e.g., spectral files, crystallographic data) in repositories like Zenodo or ChemRxiv.

- Peer review : Submit detailed experimental protocols for pre-registration to avoid bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.